4-氟-2-甲氧基苄醇

描述

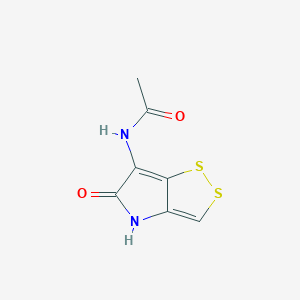

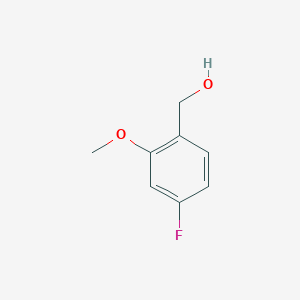

The compound 4-Fluoro-2-methoxybenzyl alcohol is a derivative of benzyl alcohol with a fluoro and a methoxy group on the aromatic ring. It is related to various other compounds that have been studied for their protective groups in synthetic chemistry, their role as biomarkers, and their potential biological activities.

Synthesis Analysis

The synthesis of related compounds often involves the introduction of protective groups to sensitive hydroxyl groups. For instance, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group has been used as a new alcohol protecting group, which shows stability to oxidizing conditions and can be removed under specific conditions . Similarly, the 4-methoxybenzyl group has been introduced to the 2′-hydroxyl group of adenosine, indicating that the methoxybenzyl moiety can be a useful protecting group in the synthesis of complex molecules .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques. For example, the compound 8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one was studied using X-ray crystallography, revealing its existence in a monoclinic P21/n space group . This indicates that the substitution pattern on the benzyl ring can significantly influence the molecular conformation and crystal packing.

Chemical Reactions Analysis

The reactivity of the methoxybenzyl group in chemical reactions has been explored in various contexts. For example, the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters using DDQ has been reported, demonstrating that the methoxybenzyl group can be selectively removed in the presence of other functional groups . This suggests that 4-Fluoro-2-methoxybenzyl alcohol could potentially undergo similar selective reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 4-Fluoro-2-methoxybenzyl alcohol are influenced by the presence of substituents on the benzyl ring. For instance, the introduction of a fluorine atom has been shown to increase the insecticidal activity of certain benzyl esters . Moreover, the presence of a methoxy group can affect the solubility and reactivity of the compound, as seen in the synthesis of 2-(4-Fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol .

科学研究应用

合成中的保护基团4-氟-2-甲氧基苄醇及其衍生物在化学合成中用作醇的保护基团,允许在存在敏感官能团的情况下进行选择性反应。例如,一项研究引入了 4-(叔丁基二苯甲硅氧基)-3-氟苄基作为醇的新保护基团,与对甲氧基苄基完全正交,并在特定条件下可去除,展示了其在 β-甘露糖苷立体控制合成中的应用 (Crich、Li 和 Shirai, 2009)。

光催化氧化4-氟-2-甲氧基苄醇和相关化合物已被用于探索苄醇光催化氧化为其相应醛的研究。此过程在二氧化钛上在氧气气氛和紫外线或可见光照射下有效进行,表明在绿色化学中合成精细化学品和中间体的潜在应用 (Higashimoto 等人, 2009)。

抗氧化性能4-氟-2-甲氧基苄醇衍生物(例如 4-羟基-3-甲氧基苄醇)的研究已证明具有显着的抗氧化性能。这些化合物已显示出抑制各种底物中氧化过程的功效,表明它们在开发食品保鲜、化妆品和药品的新抗氧化剂中的潜在用途 (Watanabe 等人, 2012)。

用于暴露监测的生物标记在毒理学和暴露监测中,4-氟-2-甲氧基苄醇的衍生物已被确定为潜在的生物标记。研究探索了大鼠在接触特定化学物质后此类化合物的尿液排泄动力学,表明它们在监测环境或职业暴露于某些有害物质方面的适用性 (吉田, 2015)。

抗疟疾活性由 4-氟-2-甲氧基苄醇衍生物合成的化合物已对其抗疟疾活性进行了评估,显示出在开发新的疟疾治疗方法方面的前景。研究重点在于合成和测试化合物对恶性疟原虫的功效,恶性疟原虫是引起最严重形式疟疾的寄生虫 (Hadanu 等人, 2010)。

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

属性

IUPAC Name |

(4-fluoro-2-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYORPJKBWEFRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590682 | |

| Record name | (4-Fluoro-2-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-methoxybenzyl alcohol | |

CAS RN |

157068-03-6 | |

| Record name | (4-Fluoro-2-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(Diphenylphosphinoylmethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B130028.png)

![1-[3-(Bromomethyl)phenyl]-1H-pyrrole](/img/structure/B130036.png)